molecular formula C19H18FN3O3S B4590958 N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide

N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide

Cat. No.: B4590958
M. Wt: 387.4 g/mol
InChI Key: NBFZFGSKADLKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C19H18FN3O3S and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.10529078 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Immune Response Modulation in Cancer Therapy

N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide has shown potential in modulating the immune response to tumors. It has demonstrated capabilities in modifying the reactivity of specific lymphoid cell populations affected by tumor growth, enhancing the response of tumor-primed animals' lymphocytes to syngeneic tumor cells, and increasing tumor cell destruction. This compound has also been shown to enhance macrophage inhibitory effects on tumor cell growth in vitro, indicating potential uses in cancer immunotherapy (Wang et al., 2004).

Restoration of Cytolytic T-Lymphocyte Response

The compound is effective in restoring cytolytic T-lymphocyte responses, which are crucial for immune defense against cancer. In various experimental models, it has been shown to enhance the induction of cytolytic T-lymphocyte response to murine MBL-2 leukemia and augment lytic activity of cytolytic T-lymphocytes to virus-infected targets. Such restoration of alloreactive cytolytic T-lymphocyte activity in immunocompromised animals suggests a broad application in overcoming immune suppression caused by tumors or chemotherapy (Wang et al., 1988).

Antimicrobial Applications

Beyond cancer therapy, this compound's structural motif has inspired the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. These compounds have shown promising in vitro antibacterial and antifungal activities, suggesting potential for developing new treatments against infectious diseases (Darwish et al., 2014).

Crystal Structure and Molecular Interactions

The crystal structure analysis of related compounds, such as Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), provides insights into the molecular interactions and potential for designing novel drugs. Such studies highlight the importance of understanding the structural basis for the biological activity of sulfonamide derivatives (Obaleye et al., 2008).

Properties

IUPAC Name

N-[4-[(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-12(24)21-14-3-5-15(6-4-14)27(25,26)23-9-8-19-17(11-23)16-10-13(20)2-7-18(16)22-19/h2-7,10,22H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFZFGSKADLKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.